2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual heterocyclic components, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, pyridine, and various catalysts to facilitate the formation of the thiazole and pyrazine rings.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with such structures might exhibit antimicrobial, antiviral, or anticancer activities. They could be studied for their interactions with various biological targets.
Medicine
In medicine, these compounds might be investigated as potential drug candidates. Their ability to interact with specific enzymes or receptors could make them useful in treating diseases.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action for 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide: can be compared with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-pyrazin-2-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6OS2/c23-14(13-9-24-15(20-13)11-7-18-4-5-19-11)22-16-21-12(8-25-16)10-2-1-3-17-6-10/h1-9H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQXETZZANUKCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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